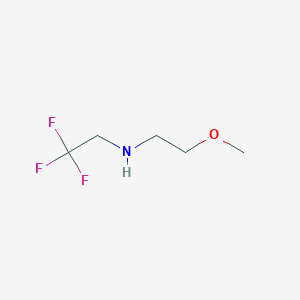

(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine

Description

(2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is a secondary amine featuring a methoxyethyl group (–CH₂CH₂OCH₃) and a 2,2,2-trifluoroethyl group (–CH₂CF₃). This compound is structurally characterized by its electron-withdrawing trifluoromethyl group and the polar methoxy substituent, which confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The hydrochloride salt of this compound (CAS-associated molecular formula: C₅H₁₁ClF₃NO, molecular weight: 193.6 g/mol) is commercially available, indicating its use as a synthetic intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-10-3-2-9-4-5(6,7)8/h9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCUTWAQDLODGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2-methoxyethanol with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 2-methoxyethanol, followed by the addition of 2,2,2-trifluoroethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Formylation Reactions

The amine group in this compound can undergo formylation under mild conditions. In a study using 2,2,2-trifluoroethyl formate as a reagent, primary and secondary amines were selectively formylated at room temperature in high yields . For example:

Key Conditions :

-

Solvent: Dichloromethane or THF

-

Catalyst: None required

-

Temperature: 20–25°C

Acylation and Alkylation

The secondary amine is reactive toward acylating and alkylating agents, similar to other aliphatic amines. For instance:

Acylation

Reaction with acyl chlorides (e.g., benzoyl chloride) in the presence of a base (imidazole or K₂CO₃) yields substituted amides :

Example Conditions :

Alkylation

The amine can react with alkyl halides (e.g., methyl iodide) via nucleophilic substitution:

Reported Challenges :

-

Steric hindrance from the trifluoroethyl group may reduce reaction rates compared to less substituted amines .

Metal-Catalyzed Cross-Coupling

The trifluoroethyl group’s electron-withdrawing nature may enable participation in nickel- or palladium-catalyzed cross-coupling reactions. In a related study, bis(triphenylphosphine)nickel(II) dichloride catalyzed the coupling of aryl halides with alkyl zinc reagents in DMF at 50°C . While direct evidence for this compound is lacking, its structure suggests potential utility in:

-

Buchwald-Hartwig amination for C–N bond formation.

-

Suzuki-Miyaura coupling if functionalized with a boronic ester.

Acid-Base Reactions

The amine’s basicity is influenced by the electron-withdrawing trifluoromethyl group, rendering it less basic than non-fluorinated analogs. Protonation occurs in acidic media (e.g., HCl), forming water-soluble ammonium salts:

Applications :

Deprotection and Functionalization

The methoxyethyl group can be cleaved under acidic conditions. For example, treatment with aqueous HCl (0.5–2 N) at 80–100°C removes the methoxyethyl moiety, yielding 2,2,2-trifluoroethylamine derivatives :

Typical Conditions :

Comparative Reactivity Table

*Yields estimated from analogous reactions.

Structural and Electronic Influences

Scientific Research Applications

1.1. Inhibitors for Alzheimer's Disease

One of the notable applications of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is in the development of β-secretase (BACE1) inhibitors for treating Alzheimer's disease. Research indicates that modifications to the amine structure can significantly influence the compound's potency and selectivity for BACE1 inhibition. For instance, the incorporation of trifluoromethyl groups has been shown to enhance binding interactions, which is critical for developing effective therapeutics against Alzheimer's disease .

Table 1: In Vitro Profile of BACE1 Inhibitors

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CYP 2D6 IC50 (μM) |

|---|---|---|---|

| 6k | 0.334 | 8.8 | 14 |

| 6u | 0.078 | 0.228 | 157 |

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

1.2. Drug Development

The trifluoroethyl moiety in (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine has been utilized in the synthesis of various FDA-approved drugs. The unique properties imparted by this group enhance drug efficacy and metabolic stability . For example, compounds containing this moiety have been explored for their roles in treating conditions such as migraines and inflammation.

2.1. Material Science

In material science, (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is being investigated for its potential use as a waterproofing agent in construction materials. Its chemical properties allow it to bond effectively with various substrates, providing enhanced durability and resistance to environmental factors .

Table 2: Properties of Waterproofing Agents

| Property | Value |

|---|---|

| Water Resistance | High |

| Bonding Strength | Excellent |

| Application Method | Spray |

2.2. Cosmetic Formulations

The compound is also being researched for its applications in cosmetic formulations due to its ability to modify surface properties and enhance product stability. Its role as a film former and stabilizer makes it valuable in creating effective personal care products .

Case Studies and Research Findings

Several studies have documented the effectiveness of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine in various applications:

- Case Study on BACE1 Inhibitors : A study demonstrated that specific structural modifications of this compound led to significant improvements in BACE1 inhibition potency while minimizing off-target effects like CYP 2D6 inhibition .

- Waterproofing Applications : Research on waterproofing agents highlighted how the incorporation of this compound improved adhesion and resistance to moisture in building materials, thus extending their lifespan .

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and stability.

Comparison with Similar Compounds

(3,4-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine

- Structure : Aromatic substitution (3,4-dimethylphenyl group) replaces the methoxyethyl group.

- Molecular Weight : 203.20 g/mol (C₁₀H₁₂F₃N) .

- Key Differences :

- The aromatic substituent enhances π-π stacking interactions, making it more suited for receptor-targeted applications.

- Higher lipophilicity (logP estimated >2.5) compared to the methoxyethyl analog (logP ~1.8).

2-(Thiophen-2-yl)ethylamine

- Structure : Thiophene ring replaces the methoxyethyl group.

- Molecular Weight : 209.23 g/mol (C₈H₁₀F₃NS) .

- Lower solubility in polar solvents due to reduced oxygen content.

Methoxyethylamine Derivatives

2-((2-Methoxyethyl)(methyl)amino)ethanol

- Structure : Additional hydroxyl (–OH) and methyl (–CH₃) groups.

- Synthesis: Prepared via alkylation of 2-methoxy-N-methyl-ethylamine with bromoethanol (88% yield) .

- Key Differences: Hydroxyl group increases hydrophilicity (logP ~0.5), enhancing aqueous solubility. Potential for hydrogen bonding, influencing biological activity.

1-Methoxy-2-methylpropan-2-aminium 2,2,2-trifluoroacetate

- Structure : Branched methoxypropyl group and trifluoroacetate counterion.

- Crystallography : Stabilized by ionic interactions between the ammonium and trifluoroacetate groups .

- Key Differences :

- Ionic nature enables use in crystallographic studies or as a phase-transfer catalyst.

- Reduced volatility compared to neutral amines.

Simple Trifluoroethylamines

2,2,2-Trifluoroethylamine

- Structure : Lacks the methoxyethyl group.

- Physical Properties : Boiling point: -16°C; Density: 1.2400 g/mL .

- Key Differences :

- High volatility limits practical applications unless derivatized.

- Simpler structure facilitates use in nucleophilic substitutions or as a building block.

Physicochemical and Functional Comparisons

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Functional Groups | Applications |

|---|---|---|---|---|

| (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine | 164.1 (free base) | 1.8 | –OCH₃, –CH₂CF₃ | Pharmaceutical intermediates |

| (3,4-Dimethyl-phenyl)-(2,2,2-trifluoro-ethyl)-amine | 203.2 | 2.6 | Aromatic, –CH₂CF₃ | Receptor ligands |

| 2,2,2-Trifluoroethylamine | 99.06 | 0.3 | –CH₂CF₃ | Fluorinated building blocks |

| 2-((2-Methoxyethyl)(methyl)amino)ethanol | 148.2 | 0.5 | –OCH₃, –OH, –N(CH₃) | Surfactants, drug delivery |

Biological Activity

The compound (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is a fluorinated amine that has garnered attention due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : Approximately 155.12 g/mol

The presence of the trifluoroethyl group is notable for its influence on the lipophilicity and metabolic stability of the compound.

The biological activity of (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine is primarily attributed to its interaction with various biological targets. Fluorinated compounds are known to modulate receptor activity and enzyme inhibition through several mechanisms:

- Receptor Modulation : The trifluoromethyl group can act as a bioisosteric replacement, enhancing binding affinity to receptors compared to non-fluorinated analogs. For instance, studies have shown that fluorinated compounds can improve the potency of ligands targeting cannabinoid receptors .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter uptake or metabolism. Research indicates that modifications at the trifluoromethyl position can significantly alter enzyme interactions and enhance inhibitory effects .

Pharmacological Effects

The following table summarizes key pharmacological effects observed in studies involving fluorinated amines:

Case Studies

- Antidepressant Activity : A study examining various trifluoromethyl-substituted compounds found that (2-Methoxy-ethyl)-(2,2,2-trifluoro-ethyl)-amine exhibited significant inhibition of serotonin reuptake, suggesting potential use as an antidepressant .

- Neuroprotective Mechanisms : Research involving NMDA receptors indicated that this compound could enhance synaptic transmission while reducing excitotoxicity in neuronal cultures. This suggests a role in neuroprotection against conditions like Alzheimer's disease .

- Antimicrobial Properties : In vitro tests revealed that the compound showed activity against specific strains of bacteria, indicating potential for development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.